2-Aminoheptane

説明

TUAMINOHEPTANE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

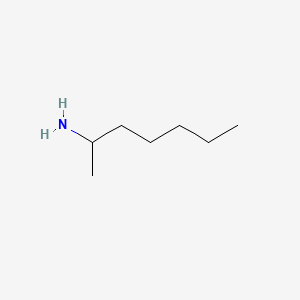

Structure

2D Structure

3D Structure

特性

IUPAC Name |

heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048468 | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-82-0, 44652-67-7 | |

| Record name | 2-Aminoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuaminoheptane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tuaminoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine utilized primarily as a nasal decongestant and stimulant. Its pharmacological effects are attributed to its interaction with the monoaminergic system, specifically its ability to modulate norepinephrine levels in the synapse. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on monoamine transporters and the subsequent downstream signaling pathways. This document synthesizes available data on its pharmacological activity, presents relevant experimental protocols for its study, and visualizes the key molecular interactions and pathways.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition and Release

The primary mechanism of action of this compound is the enhancement of noradrenergic neurotransmission.[1] This is achieved through a dual action at the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This compound acts as both a competitive inhibitor of norepinephrine reuptake and a releasing agent, leading to a significant increase in the concentration of norepinephrine in the synapse.[1]

This elevation of synaptic norepinephrine results in the activation of adrenergic receptors on the postsynaptic neuron, mediating the sympathomimetic effects of the compound, such as vasoconstriction, which underlies its use as a nasal decongestant.[1]

While the primary target of this compound is the norepinephrine transporter, its effects on other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are less well characterized.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and functional inhibition of this compound at monoamine transporters is not extensively available in publicly accessible literature. The following table summarizes the known information and indicates areas where data is currently lacking.

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | IC50 (Uptake Inhibition) | Data not available | |

| Ki (Binding Affinity) | Data not available | ||

| Dopamine Transporter (DAT) | IC50 (Uptake Inhibition) | Data not available | |

| Ki (Binding Affinity) | Data not available | ||

| Serotonin Transporter (SERT) | IC50 (Uptake Inhibition) | Data not available | |

| Ki (Binding Affinity) | Data not available |

The lack of specific IC50 and Ki values for this compound highlights a significant gap in the pharmacological understanding of this compound and underscores the need for further research to quantify its potency and selectivity for the different monoamine transporters.

Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by a variety of endogenous trace amines and psychoactive compounds, including amphetamines. Given the structural similarities between this compound and other sympathomimetic amines, it is plausible that this compound may also act as a ligand for TAAR1. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. However, to date, there is no direct experimental evidence to confirm the binding or functional activity of this compound at the TAAR1 receptor. Further investigation is required to explore this potential mechanism of action.

Downstream Signaling Pathways

The increased synaptic concentration of norepinephrine resulting from the action of this compound leads to the activation of postsynaptic α- and β-adrenergic receptors. This initiates a cascade of intracellular signaling events.

Adrenergic Receptor Signaling

References

An In-depth Technical Guide to the Sympathomimetic Effects of Tuaminoheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tuaminoheptane (2-aminoheptane) is an aliphatic amine classified as an indirect-acting sympathomimetic agent.[1][2] Its primary clinical application is as a topical nasal decongestant, leveraging its potent vasoconstrictive properties.[3] The pharmacological effects of tuaminoheptane are primarily mediated by its interaction with the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine (NE). This guide provides a detailed examination of the molecular mechanisms, physiological effects, and experimental evaluation of tuaminoheptane. It includes a review of its action at the noradrenergic synapse, downstream adrenergic receptor signaling, quantitative physiological data, and detailed protocols for relevant in vitro and in vivo assays.

Core Mechanism of Action: Indirect Sympathomimetic Activity

Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as norepinephrine and epinephrine.[4] These agents can be classified as direct-acting (binding directly to adrenergic receptors) or indirect-acting.[4] Tuaminoheptane falls into the latter category. Its mechanism does not involve direct receptor agonism but rather the modulation of neurotransmitter levels in the synapse.

The two primary indirect mechanisms of tuaminoheptane are:

-

Norepinephrine Reuptake Inhibition: Tuaminoheptane competes for the norepinephrine transporter (NET), blocking the reuptake of NE from the synaptic cleft back into the presynaptic neuron.

-

Norepinephrine Release: Tuaminoheptane acts as a releasing agent, promoting the efflux of NE from presynaptic vesicles into the synapse.

Both actions result in a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic adrenergic receptors.

A secondary, less characterized mechanism may involve Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor expressed in monoaminergic brain regions that can be activated by psychostimulants and endogenous trace amines. Activation of TAAR1 can modulate dopaminergic and serotonergic systems. Given its structure as an alkylamine, it is plausible that tuaminoheptane interacts with TAAR1, potentially influencing presynaptic firing rates and neurotransmitter release, thereby adding another layer of complexity to its sympathomimetic profile.

Adrenergic Receptor Signaling

The elevated synaptic norepinephrine resulting from tuaminoheptane's action activates various adrenergic receptors on target cells. The most relevant receptor for its vasoconstrictive effect is the α1-adrenergic receptor, which is prevalent in the vascular smooth muscle of peripheral blood vessels.

α1-Adrenergic Receptor Pathway:

-

Binding: Norepinephrine binds to the α1-adrenergic receptor.

-

Gq Protein Activation: The receptor, being Gq-protein coupled, activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.

Quantitative Data

While specific in vitro binding affinities (Ki) and functional potencies (IC50/EC50) for tuaminoheptane at the norepinephrine transporter are not widely available in public literature, its physiological effects as a vasoconstrictor have been quantified in clinical settings.

Table 1: Physiological Effect of Topical Tuaminoheptane on Nasal Resistance

| Parameter | Baseline (T0) | Post-instillation (T20) | Change |

| Nasal Resistance (Pa/cm³/s) | 0.30 | 0.19 | -36.7% |

| Inspiratory Flow (cm³/s) | 500 | 789 | +57.8% |

Data derived from a double-blind rhinomanometric study comparing a tuaminoheptane sulphate/N-acetyl-cysteine combination product to xylometazoline and placebo. The data shown reflects the significant decrease in resistance and increase in flow observed 20 minutes after administration.

For context, the potencies of other well-characterized monoamine transporter inhibitors are provided below. These values are typically determined using uptake inhibition assays.

Table 2: Comparative In Vitro Efficacy (IC50, nM) of Known Monoamine Transporter Inhibitors

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| RTI-113 | 0.6 | 1.6 | 29.8 |

| Cocaine | 450 | 670 | 680 |

| Bupropion | 1400 | 2800 | >10000 |

IC50 values indicate the concentration of a drug required for 50% inhibition of monoamine uptake. Data can vary between studies and experimental conditions. Tuaminoheptane is expected to show potent activity at NET.

Experimental Protocols

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound like tuaminoheptane to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter (e.g., hNET).

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.

-

Cells are stably or transiently transfected with a plasmid encoding the human norepinephrine transporter (hNET).

2. Assay Procedure:

-

Transfected cells are seeded in 96-well plates and allowed to adhere.

-

On the day of the experiment, cells are washed with a Krebs-HEPES buffer.

-

Cells are pre-incubated for 5-10 minutes with various concentrations of the test compound (tuaminoheptane) or vehicle control.

-

A fixed concentration of a radiolabeled substrate (e.g., [³H]norepinephrine) is added to initiate the uptake reaction.

-

The reaction proceeds for a defined period (e.g., 10 minutes) at room temperature.

-

Uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

3. Data Acquisition and Analysis:

-

Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine).

-

Data are plotted as the percentage of inhibition versus the log concentration of the test compound.

-

The IC50 value is calculated using a non-linear regression fit of the concentration-response curve.

Protocol: In Vivo Vasoconstrictor Assay (Anterior Rhinomanometry)

This protocol assesses the functional effect of a vasoconstrictor on nasal airflow and is based on the methodology used to evaluate tuaminoheptane's decongestant properties.

1. Subject Selection:

-

Healthy adult subjects with no history of rhinitic pathology are recruited.

2. Baseline Measurement (T0):

-

Subjects undergo anterior rhinomanometry to measure baseline total nasal resistance and inspiratory flow at a constant pressure gradient (e.g., 150 Pa).

3. Drug Administration:

-

Subjects are randomized into treatment groups (e.g., tuaminoheptane formulation, active comparator like xylometazoline, placebo).

-

The assigned drug is administered as a nasal spray in a double-blind manner (e.g., 2 puffs per nostril).

4. Post-Dose Measurements:

-

Rhinomanometry is repeated at specific time points after administration (e.g., 5, 10, and 20 minutes).

5. Data Analysis:

-

Changes in nasal resistance and airflow from baseline are calculated for each time point and treatment group.

-

Statistical analysis (e.g., ANOVA) is performed to determine the significance of the decongestant effect compared to placebo and/or the active comparator.

Conclusion

Tuaminoheptane exerts its sympathomimetic effects primarily as an indirect-acting agent that increases the synaptic availability of norepinephrine by inhibiting its reuptake and promoting its release. This enhanced noradrenergic activity, particularly at α1-adrenergic receptors in the vasculature, leads to potent vasoconstriction, which is the basis for its clinical use as a nasal decongestant. While quantitative data on its direct molecular interactions are sparse, its physiological efficacy is well-documented. Further research characterizing its binding and functional profile at monoamine transporters and exploring its potential activity at TAAR1 would provide a more complete understanding of its pharmacological profile for future drug development and safety assessment.

References

- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Aminoheptane (CAS Number 123-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activity of 2-aminoheptane (CAS: 123-82-0). Also known by synonyms such as tuaminoheptane and 1-methylhexylamine, this primary aliphatic amine is a sympathomimetic agent with vasoconstrictive properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information including experimental protocols and pathway visualizations to support further investigation and application of this compound.

Core Properties of this compound

This compound is a clear, colorless to light-yellow liquid with a characteristic amine odor.[2] It is a volatile compound and is sensitive to air and light.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value | References |

| Molecular Formula | C₇H₁₇N | [5] |

| Molecular Weight | 115.22 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Melting Point | -19 °C (estimate) | |

| Boiling Point | 142-144 °C | |

| Density | 0.766 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.418 | |

| Flash Point | 54 °C (130 °F) | |

| Water Solubility | 9 g/L at 20 °C | |

| pKa | 10.7 at 19 °C | |

| Vapor Pressure | 4.86 mmHg at 25°C |

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. It is classified as a skin, eye, and respiratory irritant. Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames, under an inert atmosphere due to its air and light sensitivity. Incompatible materials include acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.

Synthesis of this compound

A common and effective method for the synthesis of primary amines such as this compound is the reductive amination of a corresponding ketone. In this case, heptan-2-one serves as the starting material. The process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the final amine product.

Example Experimental Protocol: Reductive Amination of Heptan-2-one

This protocol is a representative method for the synthesis of this compound based on general procedures for reductive amination.

Materials:

-

Heptan-2-one

-

Ammonia (aqueous or as ammonium formate)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or H₂ with a metal catalyst like Nickel or Cobalt)

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve heptan-2-one in ethanol. Add a solution of ammonia in ethanol (or ammonium formate). If using a catalyst like titanium(IV) isopropoxide, it is added at this stage. The mixture is stirred at room temperature to facilitate the formation of the heptan-2-imine intermediate.

-

Reduction: The reducing agent is then added portion-wise to the reaction mixture. If using sodium borohydride, the temperature should be monitored and controlled, as the reaction can be exothermic. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with a sodium hydroxide solution. The aqueous layer is then extracted several times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure. For further purification and to obtain a stable solid, the amine can be converted to its hydrochloride salt by treating the ethereal solution with a solution of hydrochloric acid in ether. The resulting precipitate can be collected by filtration and recrystallized. The free amine can be regenerated by treatment with a base.

References

- 1. CV Pharmacology | Sympathomimetics [cvpharmacology.com]

- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Aminoheptane Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoheptane, also known as tuaminoheptane, is a sympathomimetic amine utilized primarily as a nasal decongestant due to its vasoconstrictive properties. It functions as a norepinephrine reuptake inhibitor and releasing agent, which also contributes to its stimulant effects.[1] As a chiral molecule, this compound exists as two stereoisomers, the (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound enantiomers, with a focus on their interactions with key biological targets.

While extensive research has been conducted on racemic this compound, a notable gap exists in the scientific literature regarding the specific, comparative pharmacological data for its individual enantiomers. This guide, therefore, synthesizes the available information and outlines the standard experimental protocols used to characterize such compounds, providing a framework for future research in this area.

Core Pharmacological Profile

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[2] This activity underlies its efficacy as a vasoconstrictor and its potential as a central nervous system stimulant. Additionally, as a structural analog of trace amines, this compound is a putative ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic neurotransmission.

Data Presentation

Due to the current lack of specific quantitative data for the individual enantiomers of this compound, the following tables are presented as templates to be populated as research becomes available. These tables are designed for a clear and direct comparison of the pharmacological parameters of the (R)- and (S)-enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

| Target | (R)-2-Aminoheptane (Ki, nM) | (S)-2-Aminoheptane (Ki, nM) |

| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |

| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |

| Trace Amine-Associated Receptor 1 (TAAR1) | Data Not Available | Data Not Available |

| Alpha-1 Adrenergic Receptor | Data Not Available | Data Not Available |

| Alpha-2 Adrenergic Receptor | Data Not Available | Data Not Available |

Table 2: Functional Activity (IC50 / EC50, nM) of this compound Enantiomers

| Assay | (R)-2-Aminoheptane | (S)-2-Aminoheptane |

| Monoamine Transporter Inhibition (IC50, nM) | ||

| Norepinephrine Uptake Inhibition | Data Not Available | Data Not Available |

| Dopamine Uptake Inhibition | Data Not Available | Data Not Available |

| Serotonin Uptake Inhibition | Data Not Available | Data Not Available |

| TAAR1 Functional Activity (EC50, nM) | ||

| cAMP Accumulation | Data Not Available | Data Not Available |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | (R)-2-Aminoheptane | (S)-2-Aminoheptane |

| Half-life (t1/2) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

| Bioavailability (F%) | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the pharmacological profiles of the this compound enantiomers.

Chiral Separation of this compound Enantiomers

Objective: To isolate the (R)- and (S)-enantiomers from a racemic mixture of this compound for individual pharmacological testing.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

-

Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative coated on a silica support, is commonly used for the resolution of chiral amines.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.

-

Procedure:

-

A solution of racemic this compound is prepared in the mobile phase.

-

The solution is injected onto the chiral HPLC column.

-

The mobile phase is pumped through the column at a constant flow rate.

-

The retention times of the two enantiomers are recorded.

-

Fractions corresponding to each enantiomer peak are collected separately.

-

The purity of the collected fractions is confirmed by re-injection onto the chiral column.

-

Workflow for the chiral separation of this compound enantiomers.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology: Competitive radioligand binding assay using cell membranes expressing the target transporter.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., cocaine for DAT, desipramine for NET, and imipramine for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane).

-

Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled inhibitor.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assays

Objective: To measure the functional potency (IC50) of each this compound enantiomer to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

Methodology: In vitro uptake assay using cells stably expressing DAT, NET, or SERT.

-

Materials:

-

HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are pre-incubated with increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane).

-

A fixed concentration of the radiolabeled monoamine is added to initiate the uptake reaction.

-

Uptake is terminated after a short incubation period by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

-

The IC50 value is determined by analyzing the concentration-response curve.

-

TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the functional activity (EC50 and Emax) of each this compound enantiomer at the TAAR1 receptor.

Methodology: cAMP accumulation assay in cells expressing TAAR1.

-

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).

-

A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

-

-

Procedure:

-

Cells are plated and incubated.

-

The cells are treated with increasing concentrations of the test compound (either (R)- or (S)-2-aminoheptane) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen assay kit.

-

The EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values are determined from the concentration-response curve.

-

References

Foundational Research on Isomeric Heptylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptylamines, a class of aliphatic amines with the chemical formula C₇H₁₇N, exist as a diverse array of structural isomers. This technical guide provides a comprehensive overview of the foundational research on these isomers, with a particular focus on their synthesis, physicochemical properties, and pharmacological potential. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in chemical synthesis and drug development. This document summarizes key quantitative data in structured tables for comparative analysis, outlines detailed experimental methodologies for their synthesis and characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of their chemical and biological significance.

Introduction to Isomeric Heptylamines

Isomerism plays a crucial role in pharmacology and drug design, as different structural arrangements of a molecule can lead to vastly different physical, chemical, and biological properties. The heptylamine isomers, with their seven-carbon chain, offer a rich landscape for exploring structure-activity relationships (SAR). These compounds range from linear primary amines to highly branched tertiary amines, each presenting a unique stereochemical and electronic profile. Understanding the foundational chemistry of these isomers is paramount for their potential application in medicinal chemistry and materials science. This guide will delve into the core aspects of primary, secondary, and tertiary heptylamine isomers, with a particular emphasis on those with documented or potential biological activity.

Physicochemical Properties of Heptylamine Isomers

The physicochemical properties of heptylamine isomers are critical determinants of their behavior in both chemical and biological systems. These properties, including boiling point, density, solubility, and pKa, are significantly influenced by the degree of branching and the position of the amino group within the carbon skeleton. In general, increased branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. The solubility in water is limited for most isomers due to the hydrophobic nature of the seven-carbon chain, though the presence of the polar amino group allows for some aqueous solubility and hydrogen bonding.[1]

Below are tables summarizing the available quantitative data for various heptylamine isomers.

Table 1: Physicochemical Properties of Primary Heptylamine Isomers

| Isomer Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | pKa | Water Solubility |

| 1-Aminoheptane (n-Heptylamine) | CH₃(CH₂)₆NH₂ | 115.22 | 154-156[2] | 0.777[2] | 1.424[2] | 10.67 | 6791 mg/L at 25°C[3] |

| 2-Aminoheptane (Tuaminoheptane) | CH₃(CH₂)₄CH(NH₂)CH₃ | 115.22 | 142-144 | 0.766 | 1.418 | 10.7 (at 19°C) | 9 g/L at 20°C |

| 3-Aminoheptane | CH₃(CH₂)₃CH(NH₂)CH₂CH₃ | 115.22 | 141.15 | - | - | - | - |

| 4-Aminoheptane | CH₃(CH₂)₂CH(NH₂)(CH₂)₂CH₃ | 115.22 | 140 | 0.77 | 1.426 | - | Log10WS: -2.30 (Calculated) |

Table 2: Physicochemical Properties of Secondary and Tertiary Heptylamine Isomers

| Isomer Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| N-Ethylpentylamine | CH₃(CH₂)₄NHCH₂CH₃ | 115.22 | - | - |

| Tri-n-heptylamine | (CH₃(CH₂)₆)₃N | 311.59 | 153 (at 1 mmHg) | 0.806 |

Synthesis of Isomeric Heptylamines

The synthesis of heptylamine isomers can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired isomer and the availability of starting materials. Two of the most common and versatile methods for preparing primary amines are reductive amination of ketones and the Leuckart reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. For the preparation of primary heptylamine isomers, the corresponding heptanone is reacted with ammonia in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Heptan-4-one to 4-Aminoheptane

-

Imine Formation: Heptan-4-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia is then introduced, often as a solution in the alcohol or as ammonium acetate. The mixture is stirred, sometimes with the addition of a dehydrating agent or under conditions that allow for the removal of water, to drive the equilibrium towards the formation of the corresponding imine.

-

Reduction: A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the reduction of the imine in the presence of the ketone. Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst like Raney nickel can be employed.

-

Workup and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous workup. The pH is adjusted to be basic to ensure the amine is in its free base form. The product is then extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude amine is then purified, commonly by distillation.

Leuckart Reaction

The Leuckart reaction provides another route to primary amines from ketones, using ammonium formate or formamide as the nitrogen source and reducing agent.

Experimental Protocol: Leuckart Reaction for the Synthesis of 4-Aminoheptane

-

Reaction Setup: Heptan-4-one is mixed with an excess of ammonium formate.

-

Heating: The mixture is heated to a temperature where ammonium formate decomposes to formic acid and ammonia.

-

In Situ Formation and Reduction: The ammonia reacts with the ketone to form an imine, which is then reduced in situ by the formic acid.

-

Workup: The reaction mixture is cooled and then treated with a strong base to hydrolyze the intermediate formamide and liberate the free amine. The amine is then purified, typically by distillation.

Pharmacological Activity of Heptylamine Isomers

The pharmacological effects of heptylamine isomers are not extensively studied, with the notable exception of this compound, also known as tuaminoheptane.

This compound (Tuaminoheptane)

Tuaminoheptane is a sympathomimetic amine that has been used as a nasal decongestant due to its vasoconstrictor properties. It acts as an indirect-acting adrenergic agent.

Mechanism of Action: Tuaminoheptane is understood to exert its effects by increasing the levels of norepinephrine in the synaptic cleft. It achieves this by acting as both a reuptake inhibitor and a releasing agent for norepinephrine. This leads to the stimulation of adrenergic receptors, resulting in vasoconstriction and a decongestant effect.

Structure-Activity Relationship (SAR) of Sympathomimetic Amines

The sympathomimetic activity of aliphatic amines like the heptylamine isomers is influenced by their chemical structure. While these compounds lack the phenyl group characteristic of many classical sympathomimetics, their aliphatic chain and amino group can still interact with adrenergic systems. General SAR principles for sympathomimetic amines suggest that:

-

Primary and secondary amines tend to have good adrenergic activity.

-

Branching on the carbon chain , particularly at the α-carbon to the amino group, can influence receptor selectivity and metabolism.

-

The length and branching of the alkyl chain can affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, and interaction with receptors.

The structural similarity of isomers like 4-aminoheptane to other sympathomimetic amines suggests they may also act as indirect-acting agents, promoting the release and/or inhibiting the reuptake of norepinephrine.

Analytical Characterization of Heptylamine Isomers

The identification and differentiation of heptylamine isomers are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective method for separating volatile compounds like heptylamine isomers. The retention time of each isomer will depend on its boiling point and interaction with the stationary phase of the GC column. Mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The fragmentation of isomeric heptylamines will yield characteristic ions that can be used for their identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of a heptylamine isomer will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The protons on the carbon adjacent to the nitrogen atom typically appear in the downfield region.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon provides information about its local electronic environment, with the carbon atom bonded to the nitrogen atom showing a characteristic shift. For example, in the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the seven carbon atoms, confirming its structure.

Conclusion and Future Directions

The isomeric heptylamines represent a class of compounds with diverse physicochemical properties and potential for biological activity. This guide has summarized the foundational knowledge regarding their synthesis, properties, and known pharmacology. While this compound has found a niche application as a nasal decongestant, the pharmacological profiles of the vast majority of other heptylamine isomers remain largely unexplored.

Future research in this area could focus on:

-

Comprehensive Synthesis and Characterization: The systematic synthesis and detailed characterization of a wider range of branched and secondary/tertiary heptylamine isomers to build a more complete physicochemical property database.

-

Pharmacological Screening: Broader screening of these isomers for various biological activities, including their effects on different receptor systems beyond the adrenergic system.

-

Structure-Activity Relationship Studies: Detailed SAR studies to understand how subtle changes in the isomeric structure impact biological activity, which could guide the design of new therapeutic agents.

By building upon this foundational knowledge, the scientific community can unlock the full potential of isomeric heptylamines in drug discovery and other chemical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enigmatic Interaction of 2-Aminoheptane with Trace Amine-Associated Receptors: A Technical Guide

Abstract: 2-Aminoheptane, a simple aliphatic amine known clinically as tuaminoheptane, has a long-established role as a sympathomimetic agent and nasal decongestant. Its mechanism of action is traditionally attributed to vasoconstriction. However, its structural similarity to endogenous trace amines suggests a potential interaction with Trace Amine-Associated Receptors (TAARs), particularly TAAR1, a key modulator of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this potential interaction. While direct, quantitative data for this compound at TAARs is notably scarce in publicly accessible literature, this paper will detail the established pharmacology of TAAR1, outline the canonical signaling pathways, and provide standardized experimental protocols for characterization. By presenting data from well-studied TAAR1 agonists, we provide a framework for the anticipated behavior of this compound and highlight critical areas for future research. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms of monoaminergic modulation.

Introduction: Uncovering a Potential Target

This compound (also known as tuaminoheptane or 1-methylhexylamine) is a sympathomimetic amine that has been used therapeutically as a nasal decongestant.[1][2] Its effects are understood to be mediated by its action as a vasoconstrictor. Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that binds endogenous trace amines like β-phenylethylamine (β-PEA) and p-tyramine.[3] Activation of TAAR1 has been shown to profoundly modulate dopamine, serotonin, and norepinephrine systems, making it a significant target for neuropsychiatric disorders.[4][5]

Given that this compound is a simple amine, structurally analogous to endogenous TAAR1 ligands, it is plausible that some of its pharmacological effects could be mediated through this receptor. However, to date, the interaction between this compound and TAARs has not been extensively characterized in published research. This guide synthesizes the known pharmacology of TAAR1 to build a predictive framework for this compound's potential activity and provides the necessary methodological details for its empirical investigation.

TAAR1: The Primary Trace Amine Receptor

TAAR1 is the best-characterized member of the TAAR family. It is primarily an intracellular receptor that couples to the Gs alpha subunit (Gαs) of the G protein complex. Its activation by agonists leads to a cascade of intracellular events that ultimately influence the activity of monoamine neurotransmitter systems.

Endogenous and Synthetic Ligands

TAAR1 is activated by a range of endogenous trace amines, amphetamine-like psychostimulants, and novel synthetic molecules. The potency and efficacy of these ligands vary, providing a spectrum of tools to study receptor function. While β-PEA is a potent endogenous agonist, synthetic compounds have been developed with higher potency and selectivity, serving as critical research tools and potential therapeutics.

The TAAR1 Signaling Cascade

The canonical signaling pathway for TAAR1 involves its coupling to Gαs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and neurotransmitter release.

Quantitative Data for Known TAAR1 Ligands

Direct binding affinity (Ki) and functional potency (EC50) data for this compound at TAAR1 are not available in the peer-reviewed literature. The following tables summarize this data for well-characterized endogenous and synthetic TAAR1 agonists to provide a comparative context.

Table 1: Binding Affinities (Ki) of Selected Ligands at TAAR1

| Compound | Species | Ki (nM) | Reference |

|---|---|---|---|

| RO5256390 | Mouse | 4.4 | |

| RO5263397 | Mouse | 13 | |

| This compound | - | Not Available | - |

| p-Tyramine | - | >10,000 | |

| β-Phenylethylamine | - | >10,000 |

Note: Many trace amines exhibit low affinity in competitive radioligand binding assays despite functional potency, possibly due to the nature of the binding pocket or assay conditions.

Table 2: Functional Potencies (EC50) of Selected Ligands at TAAR1

| Compound | Species | EC50 (nM) | Emax (% of β-PEA) | Reference |

|---|---|---|---|---|

| β-Phenylethylamine | Human | 138 | 100% | |

| RO5166017 | Mouse | 3 | Not Reported | |

| RO5256390 | Human | 5.4 | 79-107% | |

| RO5263397 | Human | 24 | 59-85% | |

| LK00764 | Human | 4.0 | Not Reported |

| This compound | - | Not Available | Not Available | - |

Experimental Protocols for Characterization

To address the data gap for this compound, standardized assays must be performed. The following sections detail the methodologies for determining binding affinity and functional agonism at TAAR1.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor. It is used to determine the compound's binding affinity (Ki).

Detailed Protocol:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) heterologously expressing human or rodent TAAR1.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable TAAR1 radioligand (e.g., a radiolabeled antagonist) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (for EC50 Determination)

This assay measures the ability of a test compound to stimulate the production of the second messenger cAMP, confirming its agonist activity and quantifying its potency (EC50) and efficacy (Emax).

Detailed Protocol:

-

Cell Culture: Whole cells expressing TAAR1 are cultured in multi-well plates.

-

Stimulation: Cells are treated with increasing concentrations of this compound for a defined period. The assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.

-

Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is measured. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Homogeneous Time-Resolved Fluorescence (HTRF), or competitive Enzyme-Linked Immunosorbent Assays (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. Non-linear regression is used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response observed).

Conclusion and Future Directions

This compound's identity as a simple amine structurally related to endogenous TAAR1 ligands strongly suggests a potential interaction that remains uncharacterized. Its known sympathomimetic effects may be partially or wholly explained by activity at TAAR1, representing a significant knowledge gap in its pharmacology.

This guide provides the scientific foundation and methodological framework necessary to investigate this interaction. The immediate and most critical next step is the empirical testing of this compound in the binding and functional assays detailed herein. Determining the affinity, potency, and efficacy of this compound at TAAR1 and other TAAR subtypes will be crucial. Such data would not only clarify the mechanism of a classic pharmaceutical agent but could also inform the development of novel TAAR1-targeted therapies for a range of neuropsychiatric and metabolic disorders.

References

- 1. Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance. A double-blind rhinomanometric study versus xylometazoline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

molecular weight and formula of 2-aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoheptane (also known as tuaminoheptane), a sympathomimetic amine. The document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its mechanism of action through the adrenergic signaling pathway.

Core Compound Data: this compound

This compound is a primary aliphatic amine that functions as a vasoconstrictor and sympathomimetic stimulant.[1] It has been utilized medically as a nasal decongestant.[1] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇N | [2][3][4] |

| Molecular Weight | 115.22 g/mol | |

| IUPAC Name | heptan-2-amine | |

| Synonyms | Tuaminoheptane, 2-Heptylamine, 1-Methylhexylamine | |

| CAS Number | 123-82-0 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 142-144 °C | |

| Density | 0.766 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.418 | |

| Solubility | Slightly soluble in water (9 g/L at 20°C); freely soluble in alcohol, ether, chloroform. | |

| Flash Point | 33 °C (91 °F) |

Experimental Protocols

Detailed methodologies for the synthesis and a key biological assay of this compound are provided below. These protocols are intended for use by qualified professionals in a controlled laboratory setting.

Protocol 1: Synthesis of this compound via Reductive Amination (Leuckart Reaction)

This protocol describes the synthesis of this compound from 2-heptanone using the Leuckart reaction, a classic method for the reductive amination of ketones.

Materials:

-

2-Heptanone (C₇H₁₄O)

-

Ammonium formate (CH₅NO₂)

-

Formic acid (CH₂O₂)

-

Diethyl ether

-

10% Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 2-heptanone with 2 moles of ammonium formate.

-

Reaction: Slowly add 2 moles of formic acid to the mixture. Heat the flask using a heating mantle to a temperature of 160-185°C. Maintain this temperature under reflux for 12-18 hours. The reaction converts the ketone to an N-formyl intermediate.

-

Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Add 150 mL of 10% hydrochloric acid to the flask. Heat the mixture again under reflux for 8-12 hours to hydrolyze the N-formyl intermediate to the primary amine.

-

Workup and Extraction: Cool the hydrolyzed mixture. Transfer it to a separatory funnel and make it alkaline (pH > 10) by slowly adding 10% sodium hydroxide solution. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Drying and Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude this compound can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 142-144°C.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: In Vitro Vasoconstrictor Assay

This protocol provides a general methodology to assess the vasoconstrictor activity of this compound, a key characteristic of its sympathomimetic action. The assay is adapted from established methods for evaluating vasoconstrictor agents on isolated blood vessels.

Materials:

-

Isolated segments of rat thoracic aorta or mesenteric artery

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

This compound stock solution

-

Phenylephrine (positive control)

-

Phentolamine (alpha-adrenergic antagonist)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Humanely euthanize a rat according to institutional guidelines. Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit buffer. Clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the buffer every 15-20 minutes. Check the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Cumulative Concentration-Response Curve: After washout and return to baseline, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the isometric tension developed after each addition until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution or a reference agonist like phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Mechanism of Action Study (Optional): To confirm the involvement of adrenergic receptors, pre-incubate the tissue rings with an antagonist (e.g., phentolamine for alpha-receptors) for 20-30 minutes before generating the this compound concentration-response curve. A rightward shift in the curve indicates competitive antagonism at the receptor.

Mechanism of Action & Signaling Pathway

As a sympathomimetic amine, this compound mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. Its primary mechanism of action is the stimulation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells. This interaction initiates a downstream signaling cascade that mediates the physiological response, such as vasoconstriction.

The binding of this compound to α₁-adrenergic receptors, predominantly found on vascular smooth muscle cells, activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction and vasoconstriction.

Adrenergic Signaling Pathway (α₁-Receptor)

Caption: α₁-Adrenergic receptor signaling cascade initiated by this compound.

References

In Vitro Preclinical Assessment of 2-Aminoheptane: A Technical Guide

Disclaimer: Publicly available in vitro research data specifically for 2-aminoheptane is limited. This guide is a comprehensive overview of the essential in vitro studies typically conducted for a sympathomimetic amine of this class. The experimental protocols and data presented are representative of this compound class and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a sympathomimetic amine recognized for its stimulant and vasoconstrictive properties. A thorough in vitro evaluation is critical to elucidate its pharmacological profile, including its mechanism of action, potency, selectivity, metabolic stability, and potential for cytotoxicity. This document outlines the core in vitro assays essential for the preclinical assessment of this compound, providing detailed experimental methodologies, representative data, and visual workflows to guide researchers in this endeavor. The key areas of investigation covered include receptor binding affinity, monoamine transporter inhibition, metabolic stability, and cytotoxicity.

Target Engagement & Potency

The primary mechanism of action for many sympathomimetic amines involves interaction with monoamine transporters and specific G-protein coupled receptors. The following assays are fundamental in determining the binding affinity and functional potency of this compound at these key targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

| Target | Radioligand | Representative K_i (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | >10,000 |

| Trace Amine-Associated Receptor 1 (TAAR1) | [³H]p-Tyramine | 250 |

| Alpha-1A Adrenergic Receptor | [³H]Prazosin | 800 |

| Alpha-2A Adrenergic Receptor | [³H]Rauwolscine | 1200 |

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a Bradford assay.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (20-40 µg of protein), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These cell-based assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[2]

| Transporter | Substrate | Representative IC₅₀ (nM) |

| Dopamine Transporter (DAT) | [³H]Dopamine | 250 |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine | 150 |

| Serotonin Transporter (SERT) | [³H]Serotonin | >10,000 |

-

Cell Culture: HEK293 cells stably expressing hDAT are seeded into 96-well plates and grown to confluence.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: A solution containing a fixed concentration of [³H]Dopamine (e.g., 10 nM) is added to each well to initiate the uptake.

-

Incubation: The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

-

Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer, and the radioactivity within the cells is quantified using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., 10 µM cocaine) or by conducting the assay at 4°C. The IC₅₀ value is calculated by non-linear regression of the concentration-response curve.

Pharmacokinetics: In Vitro Metabolism

Understanding the metabolic stability of a compound is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[3][4]

Metabolic Stability in Human Liver Microsomes

This assay provides an initial assessment of the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

| Parameter | Value |

| In Vitro Half-life (t½, min) | 45 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 |

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding this compound (final concentration, e.g., 1 µM).

-

Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining this compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k. Intrinsic clearance is calculated as (0.693 / t½) / (microsomal protein concentration).

Safety & Toxicity

In vitro cytotoxicity assays are essential for early identification of potential safety liabilities.

Cytotoxicity in HepG2 Cells

The HepG2 human hepatoma cell line is a commonly used model for assessing potential hepatotoxicity.

| Assay | Endpoint | Representative EC₅₀ (µM) |

| MTT Assay | Mitochondrial Activity | >100 |

| LDH Release Assay | Membrane Integrity | >100 |

-

Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Exposure: The culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 1 to 500 µM). A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated for 24-48 hours.

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in a serum-free medium is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The EC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Understanding the intracellular signaling cascades initiated by the interaction of this compound with its targets is crucial for a complete mechanistic understanding.

TAAR1 Signaling Pathway

As a Gs-coupled receptor, TAAR1 activation leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC).[5]

Dopamine Transporter Regulation

The activity of the dopamine transporter is modulated by various signaling pathways, including those involving Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK).

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of 2-Aminoheptane using Biocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral synthesis of 2-aminoheptane, a valuable chiral building block in pharmaceutical development, utilizing two distinct biocatalytic strategies: asymmetric synthesis via transamination and kinetic resolution using lipases.

Method 1: Asymmetric Synthesis of (S)-2-Aminoheptane using ω-Transaminase

This method employs an (S)-selective ω-transaminase to convert a prochiral ketone (2-heptanone) directly into the corresponding chiral amine, (S)-2-aminoheptane, with high enantiomeric excess. The reaction equilibrium is driven towards the product by using an amino donor and, optionally, a cofactor regeneration system.

Reaction Scheme: Asymmetric Transamination

Caption: Asymmetric synthesis of (S)-2-aminoheptane.

Experimental Protocol: ω-Transaminase Catalyzed Asymmetric Synthesis

1. Materials and Reagents:

-

ω-Transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)

-

2-Heptanone

-

L-Alanine (amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.0-8.0)

-

Lactate dehydrogenase (LDH) and NADH (for optional pyruvate removal)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reagents for derivatization for chiral GC analysis (e.g., trifluoroacetic anhydride)

2. Enzyme and Substrate Preparation:

-

Prepare a stock solution of the ω-transaminase in potassium phosphate buffer.

-

Prepare a stock solution of PLP in the same buffer.

-

Prepare a stock solution of L-alanine in the same buffer.

-

If using, prepare stock solutions of LDH and NADH.

3. Reaction Setup:

-

In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, L-alanine solution, and PLP solution.

-

Add the ω-transaminase solution to the mixture.

-

Initiate the reaction by adding 2-heptanone.

-

If employing a pyruvate removal system, add LDH and NADH to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

4. Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC for the formation of this compound and consumption of 2-heptanone.

-